メチル β-D-アラビノピラノシド

説明

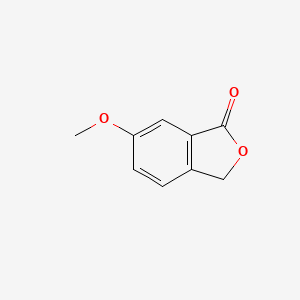

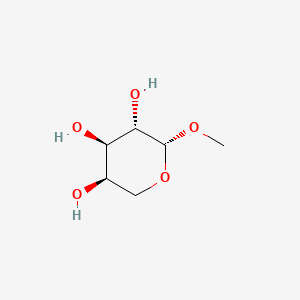

Methyl beta-D-arabinopyranoside is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl beta-D-arabinopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl beta-D-arabinopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

結核菌研究

メチル β-D-アラビノピラノシドは、結核菌の研究において言及されています。 これは、新しい抗結核剤、特に潜伏感染の治療のための開発ターゲットとして検証されている鉄硫黄タンパク質であるアデノシン-5'-ホスホスルファターゼ(APS)レダクターゼに関連しています .

酵素研究

この化合物は、α-l-アラビノフラノシダーゼを含む研究、特に酵素研究にも使用できます。 これらの酵素は、アラビナンと脱分岐アラビナンの内部α-1,5骨格とα-1,3側鎖の両方に作用することができます .

化学合成

化学合成では、メチル β-D-アラビノピラノシドは、より複雑な分子を合成するための出発物質または中間体として使用できます。 シグマアルドリッチは、彼らの科学者チームがライフサイエンス、マテリアルサイエンス、化学合成を含むすべての研究分野に経験を持っていることを言及しています .

ライフサイエンス研究

生化学的アッセイ試薬として、メチル β-D-アラビノピラノシドは、ライフサイエンス関連研究のための生物学的材料または有機化合物として使用されます .

生化学分析

Biochemical Properties

Methyl beta-D-arabinopyranoside interacts with key enzymes in biochemical reactions. For instance, it has been found to interact with nucleoside hydrolase (NH), a key enzyme in the purine salvage pathway .

Cellular Effects

Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Methyl beta-D-arabinopyranoside involves interactions with biomolecules. For example, its interaction with nucleoside hydrolase is due to cation-pi-stacking interactions .

Metabolic Pathways

Methyl beta-D-arabinopyranoside is involved in the purine salvage pathway, interacting with the enzyme nucleoside hydrolase .

特性

IUPAC Name |

(2R,3S,4R,5R)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-ARQDHWQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308598 | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5328-63-2 | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5328-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Methyl β-D-arabinopyranoside exhibit any unique behavior in aqueous solutions compared to similar carbohydrates?

A1: Unlike some monosaccharides like D-glucose, Methyl β-D-arabinopyranoside does not show any ultrasonic relaxation processes in pure water within the 0.2-2000 MHz frequency range. [] This suggests that the molecule does not undergo significant conformational changes or rotational isomerization on the nanosecond timescale in a purely aqueous environment. []

Q2: How does the presence of calcium ions affect Methyl β-D-arabinopyranoside in solution?

A2: Interestingly, the addition of calcium ions (Ca²⁺) to an aqueous solution of Methyl β-D-arabinopyranoside leads to the emergence of an ultrasonic relaxation process. [] This process, observed between 50 and 200 MHz, indicates the formation of a complex between the calcium ion and the carbohydrate molecule. [] This complex formation occurs on a timescale of approximately 3-4 nanoseconds. []

Q3: What is the likely nature of the interaction between Methyl β-D-arabinopyranoside and calcium ions?

A3: The observed ultrasonic relaxation is consistent with a multi-step process similar to the Eigen-Winkler mechanism. [] This suggests that the interaction likely involves the initial formation of a monodentate complex between the calcium ion and specific hydroxyl groups on the Methyl β-D-arabinopyranoside molecule. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。